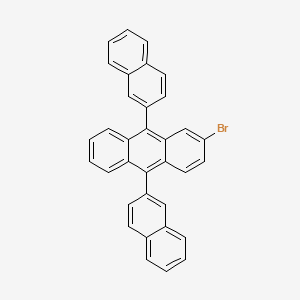

2-Bromo-9,10-bis(2-naphthalenyl)anthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-9,10-dinaphthalen-2-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H21Br/c35-28-17-18-31-32(21-28)34(27-16-14-23-8-2-4-10-25(23)20-27)30-12-6-5-11-29(30)33(31)26-15-13-22-7-1-3-9-24(22)19-26/h1-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVPXSAMRFIMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623821 | |

| Record name | 2-Bromo-9,10-di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474688-76-1 | |

| Record name | 2-Bromo-9,10-di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene, a key intermediate in the development of advanced organic electronic materials. This document collates available data on its physicochemical, spectral, and electronic properties, alongside a detailed experimental protocol for its synthesis. Due to its extended π-conjugated system, this anthracene derivative exhibits significant potential for applications in organic light-emitting diodes (OLEDs) and other organic conductive materials.[1] This guide aims to be a valuable resource for researchers and professionals working in materials science, organic chemistry, and drug development.

Introduction

This compound, also known as 2-Bromo-9,10-di(naphthalen-2-yl)anthracene, is a polycyclic aromatic hydrocarbon with a significant profile in the field of organic electronics. Its rigid, planar structure and extensive conjugation impart desirable photophysical and electronic properties, making it a valuable building block for the synthesis of high-performance organic semiconductors.[1] The presence of the bromine atom provides a reactive site for further functionalization, allowing for the fine-tuning of its electronic and optical characteristics. This guide summarizes the core chemical properties of this compound, presents available quantitative data in a structured format, and provides a detailed synthetic methodology.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. While a definitive experimental melting point is not widely reported in the available literature, a boiling point has been documented. Information regarding its solubility in common organic solvents is not extensively available, but it is generally expected to be sparingly soluble in non-polar solvents and slightly more soluble in chlorinated and aromatic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 474688-76-1 | [1] |

| Molecular Formula | C₃₄H₂₁Br | [2] |

| Molecular Weight | 509.43 g/mol | [2] |

| Boiling Point | 630.082 °C at 760 mmHg | |

| Melting Point | Not available | |

| Appearance | Light yellow solid | [1] |

| Purity | ≥99% (sublimated) available commercially | [1] |

Synthesis

The synthesis of this compound is typically achieved through a multi-step process starting from 2-bromonaphthalene. The general synthetic pathway involves the formation of a diol intermediate followed by a reduction to yield the final product.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of this compound-9,10-diol

-

Under a nitrogen atmosphere, dissolve 2-bromonaphthalene (11.0 g, 53.1 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add tert-butyl lithium (47.0 mL of a 1.7 M solution in pentane) to the cooled solution.

-

Stir the reaction mixture at -78 °C for approximately 1 hour.

-

To this mixture, add a solution of 2-bromo-9,10-anthraquinone (6.31 g, 22.0 mmol) in anhydrous THF.

-

Allow the reaction to warm to room temperature and continue stirring for 3 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diol product.[1]

Step 2: Synthesis of this compound

-

Suspend the crude this compound-9,10-diol (11.2 g, 20.5 mmol) in 600 mL of acetic acid under a nitrogen atmosphere.

-

Add potassium iodide (34.2 g, 206 mmol) and sodium hypophosphite hydrate (36.0 g, 340 mmol) to the suspension.

-

Heat the mixture to reflux and stir for approximately 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid product and wash sequentially with water and methanol.

-

Dry the resulting light yellow solid under vacuum to yield this compound (10.1 g, 96% yield).[1]

Caption: Synthetic workflow for this compound.

Spectral Properties

4.1. ¹H NMR Spectroscopy

A definitive ¹H NMR spectrum for this compound is not published. For comparison, the ¹H NMR spectrum of the parent compound, 9-bromoanthracene, shows characteristic signals in the aromatic region.

4.2. UV-Visible and Fluorescence Spectroscopy

While specific absorption and emission maxima for this compound are not reported, related anthracene derivatives are known to be blue or blue-violet emitters.[3] The extended conjugation from the naphthalene substituents is expected to result in strong absorption in the UV region and fluorescence in the visible region.

For the parent compound, 9,10-Di(naphthalen-2-yl)anthracene (ADN), the following photophysical properties have been reported:

Table 2: Photophysical Properties of 9,10-Di(naphthalen-2-yl)anthracene (ADN)

| Property | Value (in THF) | Reference |

| Absorption Maxima (λmax) | 375, 395 nm | [4] |

| Emission Maximum (λem) | 425 nm | [4] |

The introduction of a bromine atom at the 2-position of the anthracene core may induce a slight red-shift in the absorption and emission spectra due to the heavy atom effect and its influence on the electronic structure.

Electronic Properties

The electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are crucial for understanding the charge injection and transport capabilities of a material in an organic electronic device.

Experimental data for the HOMO and LUMO levels of this compound are not available. However, the values for the parent compound, 9,10-Di(naphthalen-2-yl)anthracene (ADN), provide a useful benchmark.

Table 3: Electronic Properties of 9,10-Di(naphthalen-2-yl)anthracene (ADN)

| Property | Value | Reference |

| HOMO Energy Level | -5.8 eV | [4] |

| LUMO Energy Level | -2.6 eV | [4] |

The bromine atom, being an electron-withdrawing group, is expected to have a stabilizing effect on both the HOMO and LUMO energy levels, potentially leading to slightly lower energy values for the 2-bromo derivative compared to the parent ADN.

References

In-Depth Technical Guide: 2-Bromo-9,10-bis(2-naphthalenyl)anthracene

CAS Number: 474688-76-1

This technical guide provides a comprehensive overview of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene, a key organic semiconductor material. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details its chemical and physical properties, a detailed synthesis protocol, and its applications, particularly in the field of organic electronics.

Core Compound Properties

This compound is a polycyclic aromatic hydrocarbon characterized by a central anthracene core functionalized with two naphthalenyl groups at the 9 and 10 positions and a bromine atom at the 2 position.[1] This molecular structure imparts strong fluorescence properties, making it a material of significant interest for organic light-emitting diodes (OLEDs).[1] The presence of the bulky naphthyl substituents enhances the compound's thermal and morphological stability, while the bromine atom offers a reactive site for further molecular engineering.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 474688-76-1 | [2][3][4] |

| Molecular Formula | C₃₄H₂₁Br | [2][3][4] |

| Molecular Weight | 509.43 g/mol | [3] |

| Appearance | Yellow-green or white powder | N/A |

| Melting Point | 242-248 °C | N/A |

| Boiling Point (Predicted) | 630.1 °C | N/A |

| Density | Data not available |

Spectroscopic and Electronic Data

Table 2: Expected Spectroscopic and Electronic Properties

| Analysis Type | Expected Data/Features |

| ¹H and ¹³C NMR | Complex aromatic signals corresponding to the anthracene and naphthalene protons and carbons. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H and C=C stretching of the aromatic rings, and a C-Br stretching frequency. |

| UV-Vis Absorption | Strong absorption bands in the UV region, characteristic of the extended π-conjugated system. |

| Photoluminescence | Strong fluorescence emission, likely in the blue region of the visible spectrum, making it suitable for OLED applications. |

| Thermogravimetric Analysis (TGA) | High thermal stability is expected due to the large aromatic structure. |

| Cyclic Voltammetry (CV) | Reversible oxidation and reduction waves, indicating its potential for charge transport in electronic devices. |

Experimental Protocols: Synthesis

A detailed two-step synthesis protocol for this compound has been reported.[2] The process involves the reaction of 2-bromonaphthalene with an anthracene precursor followed by a reduction step.

Step 1: Synthesis of this compound-9,10-diol

Methodology:

-

Under a nitrogen atmosphere, dissolve 2-bromonaphthalene (11.0 g, 53.1 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).[2]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[2]

-

Slowly add tert-butyl lithium (47.0 mL of a 1.7 M solution in pentane) to the cooled solution.[2]

-

Stir the reaction mixture at -78 °C for approximately 1 hour.[2]

-

Add 2-bromo-9,10-anthraquinone (compound 104 in the original source, 6.31 g, 22.0 mmol) to the reaction mixture.[2]

-

Remove the cooling bath and allow the mixture to warm to room temperature, continuing to stir for about 3 hours.[2]

-

Quench the reaction by adding an aqueous solution of ammonium chloride.[2]

-

Extract the product with dichloromethane.[2]

-

Combine the organic phases, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude diol product.[2]

Step 2: Synthesis of this compound

Methodology:

-

Suspend the crude dinaphthyl glycol from the previous step (11.2 g, 20.5 mmol) in 600 mL of acetic acid under a nitrogen atmosphere.[2]

-

Sequentially add potassium iodide (34.2 g, 206 mmol) and sodium hypophosphite hydrate (36.0 g, 340 mmol).[2]

-

Heat the reaction mixture to reflux and stir for approximately 3 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature.[2]

-

Filter the solid product, wash with water and then methanol.[2]

-

Dry the solid under vacuum to yield the final product, 2-bromo-9,10-bis(2-naphthyl)anthracene, as a light-yellow solid (10.1 g, 96% yield).[2]

Experimental Workflows and Logical Relationships

The synthesis of this compound follows a logical progression from readily available starting materials to the final, highly functionalized product. The workflow is designed to first build the core carbon skeleton and then perform a reduction to achieve the desired aromatic system.

Caption: Synthetic pathway for this compound.

Applications in Organic Electronics

This compound is primarily utilized as a material in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its large conjugated system and fluorescent properties make it an excellent candidate for use as an emissive layer material or as a host for other dopant emitters.[2] The anthracene core is a well-established blue emitter, and the addition of the naphthyl groups can tune the electronic properties and improve device stability. The bromine atom provides a convenient point for further functionalization, allowing for the synthesis of a wider range of materials with tailored properties for specific OLED applications. While its potential is clear, specific performance data of OLEDs incorporating this exact compound is not yet prevalent in published literature, indicating an area ripe for further research.

References

An In-depth Technical Guide to 2-Bromo-9,10-bis(2-naphthalenyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-9,10-bis(2-naphthalenyl)anthracene is a polycyclic aromatic hydrocarbon that has garnered significant interest in the field of materials science. Its extended π-conjugated system imparts unique photophysical and electronic properties, making it a valuable building block for advanced organic electronic devices. This technical guide provides a comprehensive overview of the molecular structure, key properties, synthesis, and applications of this compound, with a focus on its role in the development of organic light-emitting diodes (OLEDs). While the primary applications of this molecule are in materials science, this guide aims to provide a thorough resource for professionals across various scientific disciplines.

Molecular Structure and Properties

This compound is characterized by a central anthracene core substituted with two naphthalenyl groups at the 9 and 10 positions, and a bromine atom at the 2-position. This substitution pattern significantly influences the molecule's electronic and photophysical characteristics.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Data Presentation

| Property | Value | Reference |

| CAS Number | 474688-76-1 | [1][2] |

| Molecular Formula | C34H21Br | [2] |

| Molecular Weight | 509.43 g/mol | [2] |

| Boiling Point | 630.082 °C at 760 mmHg | [3] |

| Purity | 96%-99% | [3] |

Experimental Protocols

Synthesis of this compound

A general synthetic procedure for this compound has been described, starting from 2-bromonaphthalene.[1] The following is a detailed description of the likely experimental steps based on the available information.

Step 1: Formation of the Dianion of 2-Bromonaphthalene

-

Dissolve 2-bromonaphthalene (53.1 mmol) in anhydrous tetrahydrofuran (100 mL) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add tert-butyl lithium (1.7 M in pentane, 47.0 mL) to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the lithium salt.

Step 2: Reaction with a Suitable Anthracene Precursor

-

To the freshly prepared solution of the 2-bromonaphthyl lithium salt, add a suitable 9,10-dione anthracene precursor (22.0 mmol). The exact precursor is not specified in the available literature, but a plausible candidate would be 2-bromo-9,10-anthraquinone.

-

Allow the reaction to proceed at -78 °C and then gradually warm to room temperature.

Step 3: Reduction to form this compound

-

The resulting intermediate, a diol, is then reduced. Suspend the dinaphthyl glycol intermediate (20.5 mmol) in acetic acid (600 mL) under a nitrogen atmosphere.[1]

-

Add potassium iodide (206 mmol) and sodium hypophosphite hydrate (340 mmol) to the suspension.[1]

-

Heat the reaction mixture to reflux and stir for approximately 3 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Filter the solid product, wash with water and then methanol.[1]

-

Dry the resulting light yellow solid under vacuum to yield this compound.[1]

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of the target molecule.

Applications in Organic Electronics

The primary application of this compound is as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs). Its large conjugated system makes it a suitable candidate for use in organic light-emitting and conductive materials.[1] The presence of the bulky naphthalenyl groups can prevent intermolecular aggregation, which often leads to fluorescence quenching in the solid state. The bromo-substituent provides a reactive handle for further functionalization, allowing for the fine-tuning of the molecule's electronic properties and its incorporation into more complex device architectures.

Conclusion

This compound is a key building block in the development of advanced materials for organic electronics. While detailed experimental data on its physicochemical properties are limited in publicly accessible literature, its synthetic route and potential applications are established. Further research to fully characterize this molecule would be highly beneficial for the advancement of OLED technology and other areas of materials science. Due to its current applications being confined to materials science, there is no available information regarding its interaction with biological systems or its potential for drug development.

References

"2-Bromo-9,10-bis(2-naphthalenyl)anthracene" IUPAC name

An In-Depth Technical Guide to 2-Bromo-9,10-bis(2-naphthalenyl)anthracene

Introduction

This compound is a complex organic molecule with significant applications in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Its large, conjugated system imparts desirable photophysical properties, making it a valuable intermediate for creating advanced materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and relevant experimental protocols for researchers and professionals in drug development and materials science.

Chemical Identity and Properties

The compound is systematically named 2-bromo-9,10-dinaphthalen-2-ylanthracene according to IUPAC nomenclature.[3] It is also commonly referred to as 2-Bromo-9,10-di(2-naphthyl)anthracene.[4]

| Property | Value | Reference |

| CAS Number | 474688-76-1 | [1][3][5] |

| Molecular Formula | C₃₄H₂₁Br | [3][5] |

| Molecular Weight | 509.446 g/mol | [3] |

| Appearance | Light yellow solid | [1][3] |

| Purity | Typically ≥97% | [1][3] |

Synthesis Protocols

The synthesis of this compound can be achieved through a multi-step process. A general and effective method involves the reaction of an organolithium species with an anthraquinone derivative, followed by a reduction step.

Synthesis from 2-Bromonaphthalene

This protocol outlines the synthesis starting from 2-bromonaphthalene and a suitable anthraquinone precursor, proceeding through a diol intermediate.

Step 1: Formation of the Diol Intermediate

-

Under a nitrogen atmosphere, dissolve 2-bromonaphthalene (53.1 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a suitable cooling bath.

-

Slowly add tert-butyl lithium (1.7 M in pentane, 47.0 mL) to the cooled solution.

-

Stir the reaction mixture at -78°C for approximately 1 hour.

-

Following this, add the starting anthraquinone derivative (compound 104, 22.0 mmol).

Step 2: Reduction to the Final Product

-

Suspend the resulting dinaphthyl glycol intermediate (20.5 mmol) in 600 mL of acetic acid under a nitrogen atmosphere.

-

Sequentially add potassium iodide (206 mmol) and sodium hypophosphite hydrate (340 mmol).

-

Heat the mixture to reflux and stir for about 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid product, wash it with water and then with methanol.

-

Dry the resulting light yellow solid under vacuum to yield 2-bromo-9,10-bis(2-naphthyl)anthracene.[1] (Reported yield: 96%[1]).

Caption: Synthesis workflow for this compound.

Suzuki Cross-Coupling as an Alternative Route

While a specific protocol for the title compound via Suzuki coupling was not detailed in the provided search context, this palladium-catalyzed reaction is a primary method for synthesizing 9,10-diarylanthracenes.[6][7] A general workflow for a related structure, 9,10-Di(naphthalen-2-yl)anthracene, from 9,10-dibromoanthracene provides a model for how this compound could be synthesized or further functionalized.

General Suzuki Coupling Protocol:

-

Reaction Setup: In a dry round-bottom flask, combine the aryl halide (e.g., a dibromoanthracene derivative, 1.0 eq), the boronic acid (e.g., 2-naphthaleneboronic acid, 2.2 eq), and a base (e.g., potassium carbonate, 4.0 eq).[8]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas like nitrogen or argon three times.[8]

-

Solvent and Catalyst Addition: Add an anhydrous solvent system (e.g., toluene/ethanol/water) and degas the mixture.[8][9] Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 eq).[9]

-

Reaction: Heat the mixture to reflux (e.g., 80-100°C) and stir for 12-24 hours, monitoring by TLC.[9]

-

Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.[9][10]

-

Purification: Purify the crude product by column chromatography.[9]

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

Applications in Research and Development

The primary application of this compound lies in its function as an OLED intermediate.[2] Its molecular structure is designed to promote efficient charge injection and transport. This leads to improvements in device efficiency, operational lifetime, and color purity in OLED displays and lighting.[2] The bromine atom also serves as a functional handle, allowing for further chemical modifications, such as Suzuki or Sonogashira coupling reactions, to synthesize more complex, highly conjugated molecules for advanced electronic applications.[9]

References

- 1. This compound | 474688-76-1 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound - CAS:474688-76-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic Data of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the spectroscopic properties of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene, a complex polycyclic aromatic hydrocarbon with applications in organic electronics. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents a combination of a known synthetic protocol, predicted spectroscopic data based on analogous compounds, and standardized experimental procedures for acquiring and interpreting the necessary spectra. This guide is intended to serve as a valuable resource for researchers working with this and structurally related compounds.

Introduction

This compound is a substituted anthracene derivative characterized by its extended π-conjugated system, making it a compound of interest for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. Spectroscopic characterization is crucial for confirming the identity, purity, and electronic properties of this molecule. This guide focuses on the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Synthesis of this compound

A general synthetic procedure has been reported and is outlined below. This multi-step synthesis involves the formation of a diol intermediate followed by a reduction to yield the final product.

Experimental Protocol: Synthesis

Step 1: Formation of this compound-9,10-diol

-

Dissolve 2-bromonaphthalene (11.0 g, 53.1 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add tert-butyl lithium (47.0 mL of a 1.7 M solution in pentane) to the cooled solution.

-

Stir the reaction mixture at -78 °C for approximately 1 hour.

-

To this solution, add 2-bromo-9,10-anthraquinone (6.31 g, 22.0 mmol).

-

The reaction is monitored for completion, and then the intermediate diol is isolated.

Step 2: Reduction to this compound

-

Suspend the dinaphthyl glycol intermediate (11.2 g, 20.5 mmol) in 600 mL of acetic acid under a nitrogen atmosphere.

-

Add potassium iodide (34.2 g, 206 mmol) and sodium hypophosphite hydrate (36.0 g, 340 mmol) sequentially to the suspension.

-

Heat the reaction mixture to reflux and stir for approximately 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting solid, wash with water and then with methanol.

-

Dry the solid under vacuum to yield the light yellow product, this compound (yields reported up to 96%).[1]

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be complex, with signals appearing in the aromatic region (typically 7.0-9.0 ppm). The protons on the anthracene and naphthalene rings will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity |

| 8.5 - 8.8 | Anthracene protons adjacent to the bulky naphthalenyl groups | Multiplet |

| 7.2 - 8.2 | Remaining anthracene and naphthalenyl protons | Multiplet |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show a number of signals in the aromatic region (typically 120-140 ppm), corresponding to the non-equivalent carbon atoms in the molecule. The carbon atom attached to the bromine atom is expected to have a chemical shift in the lower end of this range.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 120 - 135 | Aromatic CH and C-Br carbons |

| 130 - 145 | Quaternary aromatic carbons |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H stretching | Medium to Weak |

| 1600 - 1585 | Aromatic C=C ring stretching | Medium |

| 1500 - 1400 | Aromatic C=C ring stretching | Medium |

| 900 - 675 | Aromatic C-H out-of-plane bending | Strong |

| ~1050 | C-Br stretching | Medium to Strong |

Experimental Protocols for Spectroscopic Analysis

The following are standard protocols for obtaining NMR and FT-IR spectra for aromatic compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.

-

Filtering: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

-

Place the mixture in a pellet die and press it under high pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition: Place the prepared sample in the FT-IR spectrometer and collect the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal) should be collected and subtracted from the sample spectrum.

Workflow Diagrams

The following diagrams illustrate the synthesis and spectroscopic characterization workflow for this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 2-Bromo-9,10-bis(2-naphthalenyl)anthracene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-9,10-bis(2-naphthalenyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest in the field of materials science, particularly for its applications in organic electronics. Its rigid, planar structure and extended π-conjugated system impart desirable photophysical and electronic properties, making it a valuable building block for organic light-emitting diodes (OLEDs) and other organic conductive materials.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound and its derivatives.

For professionals in drug development, while this specific molecule is not primarily investigated for therapeutic applications, an understanding of its properties and the broader class of PAHs is relevant from a toxicological perspective. PAHs are known for their potential carcinogenic and mutagenic effects, and a dedicated section will briefly touch upon these considerations.[2][3][4][5][6]

Physicochemical Properties

| Property | This compound | 9-bromo-10-(2-naphthyl)anthracene |

| CAS Number | 474688-76-1[1][7] | 474688-73-8 |

| Molecular Formula | C₃₄H₂₁Br[7] | C₂₄H₁₅Br |

| Molecular Weight | 509.43 g/mol [7] | 383.28 g/mol |

| Melting Point | Not available | 169.0 to 173.0 °C |

| Boiling Point | Not available | 518.9 ± 19.0 °C (Predicted) |

| Density | Not available | 1.402 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents like toluene. | Soluble in Toluene. |

| Appearance | Light yellow solid.[1] | White to Yellow to Green powder/crystal. |

Synthesis

The synthesis of this compound typically proceeds through a multi-step process. A general synthetic route is outlined below.

General Synthetic Pathway

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Polycyclic aromatic hydrocarbons (PAHs): Updated aspects of their determination, kinetics in the human body, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 5. Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 6. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

Technical Guide: Luminescent Properties of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-9,10-bis(2-naphthalenyl)anthracene is a polycyclic aromatic hydrocarbon that has garnered significant interest within the field of organic electronics. Its rigid, conjugated structure, derived from an anthracene core functionalized with two naphthalenyl groups, imparts favorable photophysical properties, making it a promising candidate for applications in Organic Light-Emitting Diodes (OLEDs). The presence of a bromine atom offers a site for further chemical modification, allowing for the fine-tuning of its electronic and luminescent characteristics. This guide provides a comprehensive overview of the luminescent properties of this compound, including its synthesis, photophysical data, and detailed experimental protocols for its characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 474688-76-1 | [1] |

| Molecular Formula | C₃₄H₂₁Br | [1] |

| Molecular Weight | 509.43 g/mol | [1] |

| Appearance | Off-white crystalline solid | [2] |

| Purity | ≥98% | [3][4] |

| Boiling Point | 630.082 °C (Predicted) | [5] |

Luminescent Properties

Detailed, experimentally verified luminescent data for this compound is not extensively available in peer-reviewed literature. However, the photophysical properties can be reasonably approximated by considering the closely related compound, 9,10-Di(naphth-2-yl)anthracene, which lacks the bromo-substituent. The bromine atom is generally expected to have a minor effect on the absorption and emission maxima, but may influence the photoluminescence quantum yield (PLQY) through the heavy-atom effect, which can promote intersystem crossing and potentially reduce fluorescence efficiency.

The following table presents data for the analogous compound, 9,10-Di(naphth-2-yl)anthracene, to provide an estimated luminescent profile.

| Parameter | Value (in THF) | Reference |

| UV Absorption (λ_abs) | 375, 395 nm | [6] |

| Photoluminescence (λ_em) | 425 nm (Blue Emission) | [6] |

| Photoluminescence Quantum Yield (PLQY) | Not Reported | |

| Excited State Lifetime (τ) | Not Reported |

Synthesis and Characterization Workflow

The synthesis and subsequent characterization of the luminescent properties of this compound typically follow a structured workflow.

Experimental Protocols

Synthesis of this compound

A general synthetic route involves the reaction of a 2-bromo-9,10-dihaloanthracene precursor with a naphthalenylboronic acid derivative via a Suzuki cross-coupling reaction, or a similar cross-coupling methodology.[7] A detailed, specific protocol is outlined in the literature.[5]

Materials:

-

2-bromonaphthalene

-

Anhydrous tetrahydrofuran (THF)

-

tert-Butyl lithium

-

A suitable di-carbonyl anthracene precursor

-

Acetic acid

-

Potassium iodide

-

Sodium hypophosphite hydrate

-

Methanol

-

Water

Procedure:

-

Dissolve 2-bromonaphthalene in anhydrous THF under an inert atmosphere (e.g., nitrogen).[5]

-

Cool the solution to -78 °C.[5]

-

Slowly add tert-butyl lithium and stir for approximately 1 hour.[5]

-

Add the di-carbonyl anthracene precursor to the reaction mixture.[5]

-

After the initial reaction, the intermediate diol is suspended in acetic acid under a nitrogen atmosphere.[5]

-

Add potassium iodide and sodium hypophosphite hydrate sequentially.[5]

-

Heat the mixture to reflux and stir for approximately 3 hours.[5]

-

Cool the reaction to room temperature and filter the resulting solid.[5]

-

Wash the solid with water and methanol, then dry under vacuum to yield the final product.[5]

Photophysical Characterization

The following protocols describe the general procedures for measuring the key luminescent properties of organic molecules.

5.2.1. UV-Visible Absorption and Photoluminescence Spectroscopy

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., THF, dichloromethane, or toluene) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.

-

Record the UV-Vis absorption spectrum of the solution from approximately 200 to 800 nm, using the pure solvent as a reference.

-

Identify the absorption maxima (λ_abs).

-

Using the fluorometer, excite the sample at a wavelength corresponding to one of its absorption maxima.

-

Record the photoluminescence emission spectrum over a wavelength range that covers the expected emission.

-

Identify the emission maximum (λ_em).

5.2.2. Photoluminescence Quantum Yield (PLQY) Measurement (Relative Method)

The PLQY is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Instrumentation:

-

Fluorometer

-

UV-Vis spectrophotometer

Standard Selection:

-

Choose a standard with an emission range that overlaps with the sample's emission. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or fluorescein in 0.1 M NaOH (Φ_F = 0.95).[8]

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to minimize inner filter effects.[8]

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters for both the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the PLQY of the sample using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Mechanism of Luminescence

The luminescence of this compound arises from the radiative decay of singlet excitons. The process is initiated by the absorption of a photon, which promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The excited molecule can then return to the ground state via several pathways, including non-radiative decay (heat) and radiative decay (fluorescence).

Conclusion

This compound is a valuable building block for organic electronic materials, particularly for OLED applications. While a detailed public database of its luminescent properties is not yet established, its structural similarity to other highly fluorescent di-naphthalenyl anthracene derivatives suggests it possesses favorable blue emission characteristics. The provided experimental protocols offer a robust framework for the detailed characterization of its photophysical properties, which is crucial for its effective implementation in advanced materials and devices. Further research is warranted to fully elucidate its quantitative luminescent parameters and to explore the impact of the bromo-substituent on its performance in electroluminescent devices.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. lumorachemicals.com [lumorachemicals.com]

- 4. 2-Bromo-9,10-di(2-naphthyl)anthracene 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. This compound | 474688-76-1 [chemicalbook.com]

- 6. lumtec.com.tw [lumtec.com.tw]

- 7. mdpi.com [mdpi.com]

- 8. publications.iupac.org [publications.iupac.org]

Methodological & Application

Application Notes and Protocols for 2-Bromo-9,10-bis(2-naphthalenyl)anthracene in OLED Fabrication

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-9,10-bis(2-naphthalenyl)anthracene (CAS: 474688-76-1) is a key organic intermediate extensively utilized in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Its anthracene core, functionalized with bulky naphthyl groups, provides excellent thermal stability and a wide bandgap, making it an ideal building block for high-performance host and emissive materials. The bromine substitution offers a reactive site for further molecular engineering through cross-coupling reactions, enabling the fine-tuning of optoelectronic properties.

These application notes provide a comprehensive overview of the utility of this compound in OLED fabrication, focusing on its role in the synthesis of hole-transporting and emissive materials. Detailed protocols for the synthesis of derivatives and their subsequent integration into OLED devices are presented, along with a summary of reported device performance data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 474688-76-1 | |

| Molecular Formula | C₃₄H₂₁Br | |

| Molecular Weight | 509.43 g/mol | |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| Purity | ≥99% (sublimed) | [1] |

| Boiling Point | 630.082 °C | [1] |

Application in OLED Material Synthesis

This compound serves as a versatile precursor for a variety of OLED materials through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of various functional groups at the 2-position of the anthracene core, thereby tailoring the material's charge transport and emissive properties.

Synthesis of Hole-Transporting and Emissive Materials

The bromo-substituent on the anthracene core allows for the facile introduction of hole-transporting moieties, such as carbazole and triarylamine groups. This functionalization leads to the creation of efficient host materials and emissive dopants for the emissive layer (EML) of an OLED.

A general synthetic approach involves the reaction of this compound with a suitable boronic acid (Suzuki coupling) or an amine (Buchwald-Hartwig amination) to yield the desired functionalized derivative.

Caption: Synthetic pathways from this compound.

Performance of OLEDs with Derivatives

The performance of OLEDs fabricated using derivatives of this compound demonstrates the potential of this building block in creating highly efficient devices. Below is a summary of the performance of OLEDs incorporating materials synthesized from this intermediate.

| Material | Role in OLED | Current Efficiency (cd/A) | External Quantum Efficiency (%) | CIE Coordinates (x, y) |

| DN-2-CzA ¹ | Host | 3.2 | 1.6 | Not Reported |

| DN-2-NPAA ² | Dopant | 5.2 | 2.2 | Not Reported |

¹DN-2-CzA: 9-(9,10-di(naphthalen-2-yl)anthracen-2-yl)-9H-carbazole[2] ²DN-2-NPAA: N-(naphthalen-1-yl)-9,10-di(naphthalen-2-yl)-N-phenylanthra-cen-2-amine[2]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of the title compound is as follows:

-

Dissolve 2-bromonaphthalene in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add tert-butyl lithium in pentane and stir for 1 hour.

-

Add 2-bromo-9,10-anthracenedione to the reaction mixture and continue stirring.

-

After the reaction is complete, quench with a suitable reagent and extract the intermediate diol.

-

Suspend the resulting diol in acetic acid under a nitrogen atmosphere.

-

Add potassium iodide and sodium hypophosphite hydrate.

-

Heat the mixture to reflux and stir for approximately 3 hours.

-

Cool the reaction to room temperature and filter the solid product.

-

Wash the solid with water and methanol, then dry under vacuum to yield this compound as a light-yellow solid.

General Protocol for OLED Fabrication

The following is a general protocol for the fabrication of a multilayer OLED device using a derivative of this compound.

Caption: Workflow for vacuum deposition OLED fabrication.

-

Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Hole Injection Layer (HIL) Deposition: Transfer the substrate to a high-vacuum thermal evaporation system. Deposit a hole injection layer (e.g., 1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile, HAT-CN) at a rate of 0.1 Å/s to a thickness of approximately 10 nm.

-

Hole Transport Layer (HTL) Deposition: Deposit a hole transport layer (e.g., N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine, NPB) at a rate of 0.1 Å/s to a thickness of approximately 40 nm.

-

Emissive Layer (EML) Deposition: Co-deposit the host material (e.g., DN-2-CzA) and the dopant material (e.g., DN-2-NPAA) from separate sources. The doping concentration is typically controlled by the relative deposition rates. For example, a 5% doping concentration can be achieved with a host deposition rate of 0.95 Å/s and a dopant deposition rate of 0.05 Å/s, to a total thickness of 30 nm.

-

Electron Transport Layer (ETL) Deposition: Deposit an electron transport layer (e.g., tris(8-hydroxyquinolinato)aluminum, Alq₃) at a rate of 0.1 Å/s to a thickness of approximately 20 nm.

-

Electron Injection Layer (EIL) Deposition: Deposit a thin electron injection layer (e.g., lithium fluoride, LiF) at a rate of 0.02 Å/s to a thickness of 1 nm.

-

Cathode Deposition: Deposit the metal cathode (e.g., aluminum, Al) at a rate of 0.5 Å/s to a thickness of 100 nm.

-

Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.

Conclusion

This compound is a valuable and versatile building block in the synthesis of high-performance materials for OLEDs. Its robust anthracene core and the reactive bromine handle allow for the creation of a wide range of functional molecules with tailored properties. The derivatives of this compound have shown promising results when incorporated into OLEDs as host and emissive materials, leading to devices with good efficiencies. The provided protocols offer a foundation for the synthesis and fabrication processes, which can be further optimized to achieve even higher performance in next-generation OLED displays and lighting.

References

Application Notes and Protocols: 2-Bromo-9,10-bis(2-naphthalenyl)anthracene as a Blue Emitter

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-9,10-bis(2-naphthalenyl)anthracene is a polycyclic aromatic hydrocarbon with a large conjugated system, making it a promising candidate for applications in organic electronics, particularly as a blue emitter in Organic Light-Emitting Diodes (OLEDs).[1] Its structural similarity to 9,10-di(2-naphthyl)anthracene (ADN), a well-established blue host material, suggests its potential for high thermal stability and efficient blue emission. The presence of the bromine atom offers a site for further functionalization, allowing for the tuning of its electronic and photophysical properties.

These application notes provide an overview of the available data, protocols for its synthesis and characterization, and a general methodology for its evaluation in an OLED device.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 474688-76-1 | [1][2] |

| Molecular Formula | C₃₄H₂₁Br | [2] |

| Molecular Weight | 509.43 g/mol | [2] |

| Appearance | Light yellow powder/crystals | [1] |

Photophysical Properties (Comparative)

| Property | 9,10-di(2-naphthyl)anthracene (ADN) - Reference Data |

| Emission Color | Blue |

| Emission Maximum (λₘₐₓ) | ~450 - 465 nm (in thin film) |

| Photoluminescence Quantum Yield (PLQY) | High (often used as a host material) |

| Thermal Stability (Tg) | High |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known synthetic route.[1]

Materials:

-

2-Bromonaphthalene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent

-

A suitable di-keto precursor (e.g., 2-bromo-9,10-anthraquinone)

-

Acetic Acid

-

Potassium Iodide (KI)

-

Sodium Hypophosphite Hydrate (NaH₂PO₂·H₂O)

-

Methanol

-

Water (deionized)

-

Nitrogen gas (inert atmosphere)

-

Standard glassware for organic synthesis (Schlenk line, round-bottom flasks, condenser, etc.)

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

Grignard or Lithiation Reaction:

-

Dissolve 2-bromonaphthalene in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add an equimolar amount of butyllithium solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Slowly add a solution of the di-keto precursor in anhydrous THF to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Reduction to the Anthracene Core:

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diol intermediate.

-

Suspend the crude diol in acetic acid under a nitrogen atmosphere.

-

Add potassium iodide and sodium hypophosphite hydrate to the suspension.

-

Heat the reaction mixture to reflux and stir for 3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the precipitate and wash thoroughly with water and then with cold methanol.

-

Dry the solid under vacuum to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by gradient sublimation.

-

Protocol 2: Photophysical Characterization

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer (for emission spectra and PLQY)

-

Time-correlated single-photon counting (TCSPC) system (for fluorescence lifetime)

Procedure:

-

Sample Preparation:

-

Prepare dilute solutions of the purified compound in a suitable spectroscopic grade solvent (e.g., toluene or dichloromethane) with an absorbance of ~0.1 at the excitation wavelength for PLQY measurements.

-

For thin-film measurements, dissolve the compound in a suitable solvent and spin-coat onto a quartz substrate.

-

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum to determine the absorption maxima (λₐₑₛ).

-

-

Photoluminescence Spectroscopy:

-

Record the emission spectrum by exciting at a wavelength corresponding to an absorption maximum.

-

Determine the emission maximum (λₑₘ).

-

-

Photoluminescence Quantum Yield (PLQY) Measurement:

-

Use a well-characterized standard with a known PLQY in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the PLQY using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²) where Φ is the PLQY, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.

-

Protocol 3: Fabrication and Evaluation of a Blue OLED Device

This is a general protocol for a multi-layer vacuum-deposited OLED.

Materials and Equipment:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Hole Injection Layer (HIL) material (e.g., HAT-CN)

-

Hole Transport Layer (HTL) material (e.g., NPB)

-

Emissive Layer (EML): this compound as host or emitter, potentially with a suitable dopant.

-

Electron Transport Layer (ETL) material (e.g., TPBi)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Aluminum)

-

High-vacuum thermal evaporation system

-

Substrate cleaning setup (sonication baths with detergents, deionized water, acetone, isopropanol)

-

UV-Ozone or plasma cleaner

-

Source-measure unit for electrical characterization

-

Spectroradiometer for electroluminescence spectrum and CIE coordinate measurement

Procedure:

-

Substrate Preparation:

-

Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates with a nitrogen gun.

-

Treat the ITO surface with UV-Ozone or oxygen plasma to improve the work function and facilitate hole injection.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

Deposit the organic layers sequentially by thermal evaporation at controlled rates (typically 0.5-2 Å/s). A typical device structure could be:

-

ITO / HIL (e.g., HAT-CN, 10 nm) / HTL (e.g., NPB, 40 nm) / EML (e.g., this compound, 20 nm) / ETL (e.g., TPBi, 30 nm) / EIL (e.g., LiF, 1 nm) / Al (100 nm).

-

-

-

Cathode Deposition:

-

Deposit the metal cathode through a shadow mask to define the active area of the device.

-

-

Encapsulation:

-

Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

-

-

Device Characterization:

-

Measure the current density-voltage-luminance (J-V-L) characteristics.

-

Record the electroluminescence (EL) spectrum at different operating voltages.

-

Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency.

-

Measure the operational lifetime of the device at a constant current density.

-

Visualizations

Caption: Synthetic workflow for this compound.

Caption: General workflow for OLED fabrication and characterization.

References

Application Notes and Protocols for 2-Bromo-9,10-bis(2-naphthalenyl)anthracene as a Host Material in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-9,10-bis(2-naphthalenyl)anthracene is an anthracene derivative that holds potential as a host material in Organic Light-Emitting Diodes (OLEDs), particularly for blue emission. Anthracene-based materials are a cornerstone in OLED technology, frequently utilized as blue emitters and host materials due to their high photoluminescence quantum yields and excellent thermal stability. The introduction of a bromo substituent and naphthyl groups can significantly influence the electronic and photophysical properties of the anthracene core, including its energy levels (HOMO/LUMO), emission characteristics, and charge transport capabilities. This document provides a comprehensive overview of the anticipated application of this compound in OLEDs, based on the well-documented performance of its close analogue, 9,10-di(2-naphthyl)anthracene (ADN), and other related derivatives.

While direct experimental data for this compound is limited in publicly available literature, the information presented herein is extrapolated from studies on structurally similar and widely used anthracene-based host materials. These notes are intended to serve as a foundational guide for researchers exploring the potential of this and similar compounds in advanced electronic applications.

Physicochemical and Photophysical Properties

The properties of this compound are expected to be in a similar range to other diarylanthracene derivatives used in OLEDs. The bromo-substitution may influence the material's triplet energy and spin-orbit coupling, which could be advantageous for specific types of OLEDs, such as those utilizing phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters.

Table 1: Physicochemical Properties of this compound and a Reference Compound

| Property | This compound | 9,10-Bis(2-naphthyl)anthracene (ADN) - Reference |

| CAS Number | 474688-76-1[1][2] | 122648-99-1 |

| Molecular Formula | C₃₄H₂₁Br[2][3] | C₃₄H₂₂ |

| Molecular Weight | 509.44 g/mol [2][3] | 430.54 g/mol |

| Purity | >97% (commercially available)[4] | >99.0% (sublimed) |

| Appearance | Expected to be a white or light-yellow solid | White powder |

Table 2: Expected Photophysical and Electrochemical Properties (based on analogous compounds)

| Property | Expected Value/Range | Reference Compound (ADN) |

| Photoluminescence (PL) Emission Peak (in thin film) | ~430 - 450 nm (Blue) | ~425 nm (in THF) |

| HOMO Level | ~5.7 - 5.9 eV | 5.8 eV |

| LUMO Level | ~2.5 - 2.7 eV | 2.6 eV |

| Triplet Energy (ET) | >2.6 eV | ~2.6 eV |

| Glass Transition Temperature (Tg) | >100 °C | 110 °C |

Application in OLEDs

This compound is primarily envisioned as a host material in the emissive layer (EML) of an OLED. Host materials play a crucial role in OLEDs by:

-

Dispersing the dopant (emitter): Preventing aggregation and concentration quenching of the light-emitting guest molecules.

-

Facilitating charge transport: Efficiently transporting both electrons and holes to the recombination zone within the EML.

-

Enabling efficient energy transfer: Transferring the energy of the recombined excitons to the guest emitter for light emission.

Given its expected wide bandgap and high triplet energy, this compound could be a suitable host for blue, green, and potentially red fluorescent and phosphorescent emitters. The presence of the bromine atom could enhance intersystem crossing, which might be beneficial for phosphorescent OLEDs (PhOLEDs) by facilitating energy transfer to triplet emitters.

Experimental Protocols

The following are generalized protocols for the synthesis of the material and the fabrication and characterization of OLEDs using an anthracene-based host. These should be adapted and optimized for the specific properties of this compound.

Synthesis of this compound

A potential synthetic route involves a multi-step process starting from 2-bromonaphthalene.[1]

Protocol 1: Synthesis of this compound [1]

-

Preparation of the Grignard or Lithiated Reagent:

-

Dissolve 2-bromonaphthalene in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a strong base like n-butyllithium or tert-butyllithium to form the lithiated naphthalenyl species. Stir for 1 hour at this temperature.

-

-

Reaction with an Anthraquinone Derivative:

-

To the solution from step 1, add a solution of a suitable 2-bromo-9,10-anthraquinone derivative in an anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

-

Reduction to the Anthracene Core:

-

The resulting diol intermediate is then reduced to form the final anthracene product.

-

Suspend the diol in acetic acid under an inert atmosphere.

-

Add potassium iodide and sodium hypophosphite hydrate.

-

Reflux the mixture for approximately 3 hours.

-

-

Purification:

-

After cooling, the crude product is filtered and washed with water and methanol.

-

The solid is then dried under vacuum.

-

Further purification can be achieved through column chromatography and/or sublimation to achieve the high purity required for OLED applications.

-

OLED Device Fabrication

A typical multilayer OLED structure using an anthracene-based host is fabricated by sequential thermal evaporation of the organic layers and the metal cathode onto a pre-cleaned indium tin oxide (ITO) coated glass substrate.

Protocol 2: Fabrication of a Multilayer OLED Device

-

Substrate Preparation:

-

Clean ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

-

Deposit the organic layers sequentially without breaking the vacuum. A typical device structure would be:

-

Hole Injection Layer (HIL): e.g., 4,4',4''-Tris(N-(2-naphthyl)-N-phenylamino)triphenylamine (2-TNATA) (~60 nm).

-

Hole Transporting Layer (HTL): e.g., N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB) (~15 nm).[5]

-

Emissive Layer (EML): Co-evaporate this compound as the host with a suitable dopant (e.g., a blue fluorescent emitter at 2-10 wt%). The thickness is typically around 20-40 nm.

-

Electron Transporting Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃) (~20 nm).[5]

-

-

-

Cathode Deposition:

-

Encapsulation:

-

To prevent degradation from moisture and oxygen, encapsulate the device in a glove box using a UV-curable epoxy and a glass lid.

-

Device Characterization

Protocol 3: Measurement of OLED Performance

-

Current-Voltage-Luminance (J-V-L) Characteristics:

-

Use a source meter (e.g., Keithley 2400) to apply a voltage across the device and measure the current.

-

Simultaneously, measure the luminance (in cd/m²) using a calibrated photometer or a spectroradiometer.

-

-

Electroluminescence (EL) Spectrum and CIE Coordinates:

-

Measure the EL spectrum of the device at a specific driving voltage or current density using a spectroradiometer.

-

From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y).

-

-

Efficiency Calculations:

-

Current Efficiency (ηc): Calculated as the luminance (cd) divided by the current density (A/m²).

-

Power Efficiency (ηp): Calculated as the current efficiency multiplied by π, divided by the operating voltage (lm/W).

-

External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected. This is typically measured using an integrating sphere setup.

-

-

Device Lifetime:

-

Operate the device at a constant current density and monitor the luminance over time. The lifetime is often reported as LT₅₀ or LT₉₅, the time it takes for the luminance to decay to 50% or 95% of its initial value, respectively.

-

Visualizations

Experimental Workflow for OLED Fabrication and Characterization

Caption: Workflow for OLED Fabrication and Characterization.

Energy Level Diagram and Exciton Formation in an OLED

Caption: Energy Transfer in an OLED Emissive Layer.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of materials science and medicinal chemistry. Anthracene derivatives, in particular, are valued for their unique photophysical and electronic properties, making them key components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes.[1] The synthesis of asymmetrically substituted anthracenes allows for the fine-tuning of these properties.

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene. This reaction facilitates the introduction of a third aryl or heteroaryl substituent onto the anthracene core, leading to the formation of novel 2,9,10-trisubstituted anthracene derivatives. Such compounds are of significant interest for creating advanced materials with tailored electronic and optical characteristics and for developing novel therapeutic agents. Anthracene derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. In the context of this compound, the bromine atom at the 2-position serves as the electrophilic partner, reacting with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The bulky naphthalenyl groups at the 9 and 10 positions introduce significant steric hindrance, which may influence the reactivity of the 2-bromo position and necessitate careful optimization of the reaction conditions.

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound with a generic arylboronic acid. It is important to note that this protocol is a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 2.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (0.01 - 0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 4.0 eq)

-

Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer with heating plate

-

TLC plates for reaction monitoring

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate, dichloromethane)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the anhydrous, degassed solvent to the flask via syringe. In a separate vial, dissolve the palladium catalyst (and ligand, if separate) in a small amount of the degassed solvent and add it to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add water to quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-Aryl-9,10-bis(2-naphthalenyl)anthracene.

Data Presentation: Representative Suzuki Coupling Conditions for Bromoanthracenes

The following table summarizes typical conditions used for Suzuki coupling reactions of various bromoanthracene derivatives. These can serve as a guide for optimizing the reaction of this compound.

| Starting Material | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 9,10-Dibromoanthracene | Phenylboronic acid | Pd(PPh₃)₄ (2) | 2M Na₂CO₃ | Toluene/Ethanol | Reflux | >90 |

| 9-Bromoanthracene | Naphthalene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane | 100 | ~85 |

| 1,2-Dibromoanthracene | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | Variable |

| 2,3-Dibromoanthracene-9,10-dione | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 70-85[3] |

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: General experimental workflow for the Suzuki coupling reaction.

Applications and Future Perspectives

The 2,9,10-trisubstituted anthracene derivatives synthesized via this method have a wide range of potential applications. In materials science, the introduction of a third, electronically distinct aryl group can be used to tune the HOMO/LUMO energy levels, emission color, and charge transport properties of the molecule. This makes them highly promising candidates for use as emitters or host materials in next-generation OLEDs.

In the context of drug development, the anthracene scaffold is a known pharmacophore. The ability to introduce diverse substituents at the 2-position of the 9,10-bis(2-naphthalenyl)anthracene core allows for the creation of libraries of novel compounds for high-throughput screening. This can lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles for various therapeutic targets. The functionalization at the 2-position can be used to modulate the molecule's interaction with biological targets, such as DNA or specific proteins.

Further research in this area may focus on the development of more efficient and selective catalyst systems for the Suzuki coupling of sterically hindered 2-bromoanthracene derivatives, as well as the exploration of other cross-coupling reactions to further diversify the substitution patterns on the anthracene core. The continued development of synthetic methodologies for these complex PAHs will undoubtedly fuel innovation in both materials science and medicinal chemistry.

References

Application Notes and Protocols for Vacuum Deposition of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-9,10-bis(2-naphthalenyl)anthracene is a thermally stable organic semiconductor material with potential applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. Its extended aromatic structure suggests utility as a host material for emissive layers or as a component in charge transport layers. This document provides a generalized protocol for the vacuum deposition of this anthracene derivative, based on common practices for similar organic materials, due to the limited availability of specific experimental data for this compound in publicly accessible literature. The provided protocols and data templates are intended to serve as a starting point for researchers to develop their own specific processes for incorporating this material into electronic devices.

Material Properties

While detailed experimental data on the thin-film properties of this compound are scarce in the available literature, the fundamental properties of the anthracene core suggest its utility in electronic applications. Anthracene derivatives are widely used as blue emitters and host materials in OLEDs due to their high photoluminescence quantum yields and good thermal stability. The addition of naphthalenyl and bromo substituents can modulate the electronic properties, such as the HOMO/LUMO energy levels, and influence the thin-film morphology and charge transport characteristics.

Table 1: General Properties of Anthracene Derivatives for OLEDs

| Property | Typical Value/Range for Anthracene Derivatives | Significance in OLEDs |

| HOMO Level | -5.5 to -6.0 eV | Influences hole injection from the anode/hole transport layer. |

| LUMO Level | -2.5 to -3.0 eV | Influences electron injection from the cathode/electron transport layer. |

| Triplet Energy | > 2.6 eV (for blue hosts) | A high triplet energy is crucial for hosting blue phosphorescent or TADF emitters to prevent reverse energy transfer. |

| Glass Transition Temp. (Tg) | > 100 °C | High Tg contributes to the morphological stability and longevity of the device. |

| Photoluminescence Quantum Yield | High (> 70% in solution) | Indicates efficient light emission, important for emissive layer materials. |

Note: The values presented are generalized for anthracene derivatives and should be experimentally determined for this compound.

Experimental Protocols: Vacuum Thermal Evaporation

Vacuum thermal evaporation is the standard technique for depositing thin films of small-molecule organic materials like this compound. The following protocol outlines a general procedure.

Substrate Preparation

-

Substrate Selection: Indium tin oxide (ITO) coated glass is a common substrate for the anode of OLED devices.

-

Cleaning Procedure:

-

Sonicate the ITO substrates in a solution of detergent (e.g., 2% Decon 90) in deionized water for 15 minutes.

-

Rinse thoroughly with deionized water.

-

Sonicate in deionized water for 15 minutes.

-

Sonicate in isopropanol for 15 minutes.

-

Rinse with isopropanol.

-

Dry the substrates using a stream of high-purity nitrogen gas.

-

-

Surface Treatment:

-